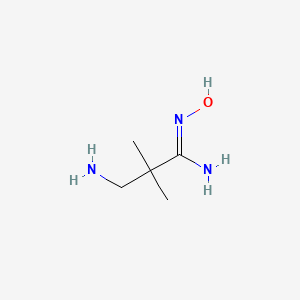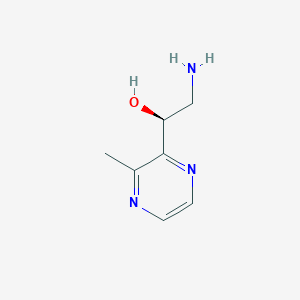
(1S)-2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol is a chiral compound with a specific stereochemistry at the 1-position This compound features an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 3-methylpyrazin-2-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpyrazine and ethylene oxide.
Reaction Conditions: The key step involves the nucleophilic addition of 3-methylpyrazine to ethylene oxide under basic conditions to form the intermediate 2-(3-methylpyrazin-2-yl)ethanol.
Chiral Resolution: The intermediate is then subjected to chiral resolution techniques, such as using chiral catalysts or chiral chromatography, to obtain the desired (1S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated chiral resolution systems to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-1-(3-methylpyrazin-2-yl)ethanone.
Reduction: Formation of 2-amino-1-(3-methylpyrazin-2-yl)ethanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(1S)-2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1S)-2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows for selective interactions.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
2-Amino-1-(3-methylpyrazin-2-yl)ethanol: The racemic mixture of the compound.
2-Amino-1-(3-methylpyrazin-2-yl)ethanone: The oxidized form of the compound.
Uniqueness
(1S)-2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and drug development.
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
(1S)-2-amino-1-(3-methylpyrazin-2-yl)ethanol |
InChI |
InChI=1S/C7H11N3O/c1-5-7(6(11)4-8)10-3-2-9-5/h2-3,6,11H,4,8H2,1H3/t6-/m0/s1 |
Clave InChI |
CCXJDBBBKHZLLT-LURJTMIESA-N |
SMILES isomérico |
CC1=NC=CN=C1[C@H](CN)O |
SMILES canónico |
CC1=NC=CN=C1C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



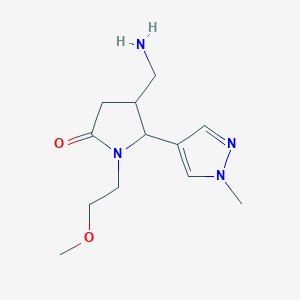
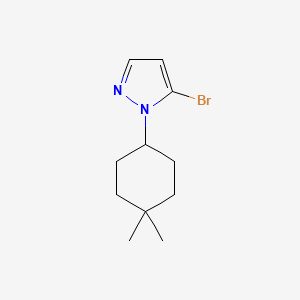
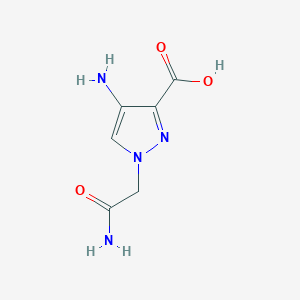
![3-Oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B13309006.png)

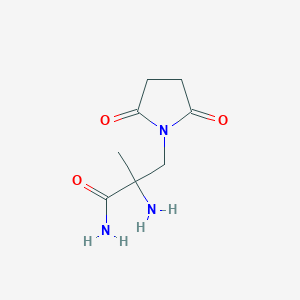
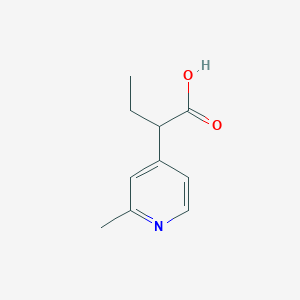
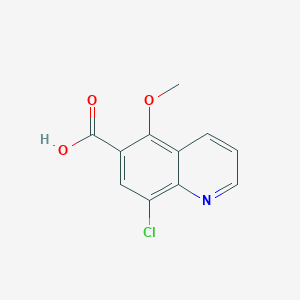
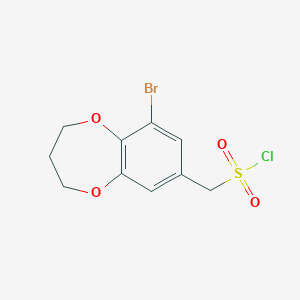
![3-[(Azetidin-3-yloxy)methyl]-5-fluoropyridine](/img/structure/B13309026.png)

